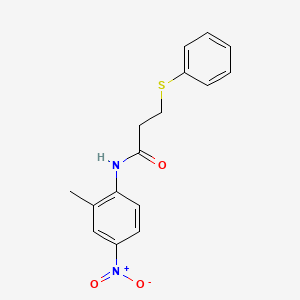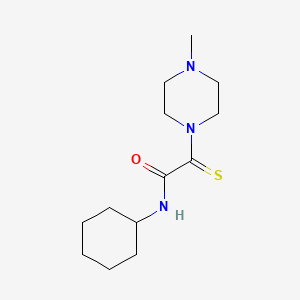
N-(2-methyl-4-nitrophenyl)-3-(phenylthio)propanamide
描述
N-(2-methyl-4-nitrophenyl)-3-(phenylthio)propanamide, commonly known as MNPA, is a compound that has been extensively studied for its potential use in scientific research. This compound is a potent inhibitor of the enzyme histone deacetylase (HDAC) and has been shown to have a variety of biochemical and physiological effects.
作用机制
The mechanism of action of MNPA as an N-(2-methyl-4-nitrophenyl)-3-(phenylthio)propanamide inhibitor involves binding to the active site of N-(2-methyl-4-nitrophenyl)-3-(phenylthio)propanamide enzymes and preventing them from removing acetyl groups from histone proteins. This leads to increased acetylation of histones and changes in gene expression. MNPA has been shown to be selective for certain N-(2-methyl-4-nitrophenyl)-3-(phenylthio)propanamide isoforms, which can lead to specific changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of MNPA as an N-(2-methyl-4-nitrophenyl)-3-(phenylthio)propanamide inhibitor are varied and depend on the specific isoform of N-(2-methyl-4-nitrophenyl)-3-(phenylthio)propanamide that is inhibited. MNPA has been shown to have anti-inflammatory effects by inhibiting N-(2-methyl-4-nitrophenyl)-3-(phenylthio)propanamide6, which can lead to decreased production of pro-inflammatory cytokines. MNPA has also been shown to have anti-tumor effects by inhibiting N-(2-methyl-4-nitrophenyl)-3-(phenylthio)propanamide1 and N-(2-methyl-4-nitrophenyl)-3-(phenylthio)propanamide3, which can lead to increased apoptosis in cancer cells.
实验室实验的优点和局限性
One of the main advantages of MNPA as an N-(2-methyl-4-nitrophenyl)-3-(phenylthio)propanamide inhibitor is its potency and selectivity for certain N-(2-methyl-4-nitrophenyl)-3-(phenylthio)propanamide isoforms. This allows for specific changes in gene expression to be studied. However, one of the limitations of MNPA is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
There are many potential future directions for research on MNPA. One area of research could be the development of more potent and selective N-(2-methyl-4-nitrophenyl)-3-(phenylthio)propanamide inhibitors based on the structure of MNPA. Another area of research could be the investigation of the role of N-(2-methyl-4-nitrophenyl)-3-(phenylthio)propanamides in various diseases and the potential use of N-(2-methyl-4-nitrophenyl)-3-(phenylthio)propanamide inhibitors as therapeutics. Additionally, the use of MNPA as a tool to investigate the role of specific N-(2-methyl-4-nitrophenyl)-3-(phenylthio)propanamide isoforms in various biological processes could lead to a better understanding of their function.
科学研究应用
MNPA has been extensively studied for its potential use in scientific research. One of the main areas of research has been its use as an N-(2-methyl-4-nitrophenyl)-3-(phenylthio)propanamide inhibitor. N-(2-methyl-4-nitrophenyl)-3-(phenylthio)propanamides are enzymes that remove acetyl groups from histone proteins, which can lead to changes in gene expression. Inhibition of N-(2-methyl-4-nitrophenyl)-3-(phenylthio)propanamides can lead to increased acetylation of histones and changes in gene expression, which can have a variety of biological effects. MNPA has been shown to be a potent inhibitor of N-(2-methyl-4-nitrophenyl)-3-(phenylthio)propanamides and has been used in a variety of studies to investigate the role of N-(2-methyl-4-nitrophenyl)-3-(phenylthio)propanamides in various biological processes.
属性
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-12-11-13(18(20)21)7-8-15(12)17-16(19)9-10-22-14-5-3-2-4-6-14/h2-8,11H,9-10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPAYODOJOVITA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCSC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-4-nitrophenyl)-3-(phenylsulfanyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(3-bromophenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4187383.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4187393.png)
![2-(4-methoxyphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B4187398.png)
![8-(4-isopropylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4187403.png)
![N-[4-(dimethylamino)benzyl]-1-(2-methoxybenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine](/img/structure/B4187411.png)
![N-({[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]amino}carbonothioyl)-2,6-dimethoxybenzamide](/img/structure/B4187419.png)

![N-[2-(1-methyl-5-nitro-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B4187432.png)

![8,8-dimethyl-11-[4-(methylthio)phenyl]-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one](/img/structure/B4187442.png)
![N-[1-(4-allyl-5-{[2-(4-methoxyphenoxy)ethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B4187451.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4187460.png)

